Cas no 53448-09-2 ((R)-(-)-Leucinol)

(R)-(-)-Leucinol structure
(R)-(-)-Leucinol structure
상품 이름:(R)-(-)-Leucinol
CAS 번호:53448-09-2
MF:C6H15NO
메가와트:117.1894
MDL:MFCD00004734
CID:56414
PubChem ID:160871225

(R)-(-)-Leucinol 화학적 및 물리적 성질

이름 및 식별자

    • D-Leucinol
    • 2-AMINO-4-METHYL-1-PENTANOL
    • D(-)-LEUCINOL
    • H-D-LEUCINOL
    • H-D-LEU-OL
    • (R)-(-)-2-AMINO-4-METHYL-1-PENTANOL
    • (R)-2-AMINO-4-METHYL-1-PENTANOL
    • (R)-(-)-LEUCINOL
    • (R)-LEUCINOL
    • D-eucinol
    • (r)-2-amino-4-methylpentanol
    • (R)-2-Amino-3-methyl-1-butanol
    • 1-PENTANOL, 2-AMINO-4-METHYL-, (2R)-
    • (R)-(-)-LEUCINOL ((R)-(-)-2-AMINO-4-METHYL-1-PENTANOL)
    • (R)-2-Amino-4-methyl-1-pentanol, D-Leucinol
    • D(-)-Leucinol ee
    • D-(-)-Leucinol
    • (R)-2-amino-4-methylpentan-1-ol
    • (2R)-2-amino-4-methylpentan-1-ol
    • VPSSPAXIFBTOHY-ZCFIWIBFSA-N
    • 2-Amino-4-methyl-pentan-1-ol
    • 2-Amino-4-methyl-1-pentanol #
    • (D)-leucinol
    • (R)(-)leucinol
    • PubChem12435
    • (2S)-(+)-Leucinol
    • KSC492A4H
    • ZI
    • EN300-300248
    • (2R)-2-amino-4-methyl-1-pentanol
    • (2r)-2-amino-4-methyl-pentan-1-ol
    • MFCD00004734
    • (R)-2-amino-4-methyl-pentan-1-ol
    • CS-W013604
    • AC-24086
    • (R)-(-)-Leucinol, 98%
    • SCHEMBL56091
    • AKOS006281831
    • AKOS015841825
    • HY-W012888
    • Q-102753
    • AM20100311
    • (1R)-1-(Hydroxymethyl)-3-methylbutylamine
    • CHEMBL71171
    • L0236
    • 53448-09-2
    • DS-14354
    • DTXSID101044482
    • BDBM50022749
    • DA-72823
    • (R)-(-)-Leucinol
    • MDL: MFCD00004734
    • 인치: 1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1
    • InChIKey: VPSSPAXIFBTOHY-ZCFIWIBFSA-N
    • 미소: O([H])C([H])([H])[C@@]([H])(C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])N([H])[H]
    • BRN: 1719241

계산된 속성

  • 정밀분자량: 117.11545
  • 동위원소 질량: 117.115
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 54.5
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 1
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 8
  • 토폴로지 분자 극성 표면적: 46.2
  • 상호 변형 이기종 수량: 미확정
  • 소수점 매개변수 계산 참조값(XlogP): 0.4

실험적 성질

  • 색과 성상: 액체
  • 밀도: 0.917 g/mL at 25 °C(lit.)
  • 융해점: No data available
  • 비등점: 194°C(lit.)
  • 플래시 포인트: 화씨 온도: 194°f
    섭씨: 90 ° c
  • 굴절률: n20/D 1.4496(lit.)
  • PSA: 46.25
  • LogP: 1.05240
  • 민감성: Air Sensitive
  • 용해성: 물에 녹는다
  • 비선광도: -4 º (c=9, ethanol)
  • 광학 활성: [α]20/D −4°, c = 9 in ethanol

(R)-(-)-Leucinol 보안 정보

(R)-(-)-Leucinol 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
917349-5G
D-Leucinol, 98%
53448-09-2 98%
5G
¥ 1091 2022-04-26
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06005-100g
(R)-(-)-Leucinol
53448-09-2 97%
100g
¥2153 2023-09-15
Chemenu
CM116679-100g
D-Leucinol
53448-09-2 95%
100g
$*** 2023-05-30
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001225-1g
(R)-(-)-Leucinol
53448-09-2 97%
1g
¥28 2024-05-23
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB06005-25g
(R)-(-)-Leucinol
53448-09-2 97%
25g
¥586 2023-09-15
Enamine
EN300-300248-2.5g
(2R)-2-amino-4-methylpentan-1-ol
53448-09-2 95.0%
2.5g
$29.0 2025-03-19
Fluorochem
045530-25g
d-Leucinol
53448-09-2 95%
25g
£80.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
S133878-100g
(R)-(-)-Leucinol
53448-09-2 ≥97.0%(GC)
100g
¥1566.90 2023-09-01
BAI LING WEI Technology Co., Ltd.
917349-1G
D-Leucinol, 98%
53448-09-2 98%
1G
¥ 274 2022-04-26
BAI LING WEI Technology Co., Ltd.
917349-25G
D-Leucinol, 98%
53448-09-2 98%
25G
¥ 4356 2022-04-26

(R)-(-)-Leucinol 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:53448-09-2)(R)-(-)-Leucinol
A1205751
순결:99%/99%
재다:100g/500g
가격 ($):240.0/842.0